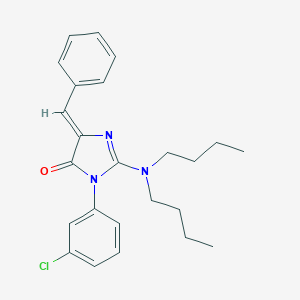
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one, also known as CLIM, is a synthetic compound that belongs to the imidazoline family. It has been extensively studied for its potential therapeutic applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders.
Mécanisme D'action
The mechanism of action of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one is not fully understood. However, it has been proposed that 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one exerts its therapeutic effects by interacting with imidazoline receptors, which are involved in various physiological processes such as blood pressure regulation, insulin secretion, and pain modulation. 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to bind to imidazoline I2 receptors with high affinity, which may explain its anti-proliferative, vasodilatory, and neuroprotective effects.
Biochemical and Physiological Effects:
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects. In cancer cells, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to induce cell cycle arrest at the G2/M phase and to activate the intrinsic apoptosis pathway. In cardiovascular tissues, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to increase nitric oxide production and to reduce oxidative stress, which may contribute to its vasodilatory and cardioprotective effects. In the brain, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to increase brain-derived neurotrophic factor levels and to enhance synaptic plasticity, which may contribute to its neuroprotective and cognitive-enhancing effects.
Avantages Et Limitations Des Expériences En Laboratoire
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied for its potential therapeutic applications in various fields, which provides a strong rationale for further investigation. However, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one also has some limitations. It has low solubility in aqueous solutions, which may limit its bioavailability and efficacy. It also has low selectivity for imidazoline I2 receptors, which may lead to off-target effects.
Orientations Futures
There are several future directions for 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one research. One potential direction is to investigate the structure-activity relationship of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and to develop more potent and selective imidazoline I2 receptor agonists. Another potential direction is to investigate the pharmacokinetics and pharmacodynamics of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one in vivo and to optimize its dosing regimen. Furthermore, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one may have potential applications in other fields such as metabolic disorders and inflammation, which warrant further investigation. Overall, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one represents a promising therapeutic agent that deserves further exploration.
Méthodes De Synthèse
The synthesis of 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one involves the condensation of 3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one and benzaldehyde in the presence of a catalyst such as p-toluene sulfonic acid. The reaction is carried out under reflux in a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization to obtain pure 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one.
Applications De Recherche Scientifique
5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential therapeutic applications in various fields. In cancer research, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have anti-proliferative effects on cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular diseases, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have vasodilatory effects and to protect against ischemia-reperfusion injury. In neurological disorders, 5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)-3,5-dihydro-4H-imidazol-4-one has been shown to have neuroprotective effects and to improve cognitive function.
Propriétés
Formule moléculaire |
C24H28ClN3O |
|---|---|
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
(5Z)-5-benzylidene-3-(3-chlorophenyl)-2-(dibutylamino)imidazol-4-one |
InChI |
InChI=1S/C24H28ClN3O/c1-3-5-15-27(16-6-4-2)24-26-22(17-19-11-8-7-9-12-19)23(29)28(24)21-14-10-13-20(25)18-21/h7-14,17-18H,3-6,15-16H2,1-2H3/b22-17- |
Clé InChI |
XNVGIRJLFRBKRR-XLNRJJMWSA-N |
SMILES isomérique |
CCCCN(CCCC)C1=N/C(=C\C2=CC=CC=C2)/C(=O)N1C3=CC(=CC=C3)Cl |
SMILES |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
SMILES canonique |
CCCCN(CCCC)C1=NC(=CC2=CC=CC=C2)C(=O)N1C3=CC(=CC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295834.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295835.png)
![(6Z)-6-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295836.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-methoxyphenyl 4-fluorobenzoate](/img/structure/B295838.png)
![3-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295839.png)
![4-{5-[(2-heptyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B295840.png)
![5-imino-2-isopropyl-6-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295841.png)
![5-imino-6-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295843.png)
![6-{[1-(2-chlorobenzyl)-1H-indol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295844.png)
![6-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295848.png)
![6-{5-chloro-2-[(2-fluorobenzyl)oxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295849.png)
![4-[(5-imino-7-oxo-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B295851.png)
![6-((Z)-1-{4-[(4-fluorobenzyl)oxy]-3-methoxyphenyl}methylidene)-5-imino-2-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295854.png)
![5-imino-2-isopropyl-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B295856.png)